REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:12])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8](Cl)=[CH:7][CH:6]=1.[C:13](C1C=CC(CCC(=O)C)=CC=1)#[N:14]>>[CH3:1][CH:2]([NH2:12])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:13]#[N:14])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC1=CC=C(C=C1)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
in place of 4-(4-chlorophenyl)-2-butanone, distillation under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC(CCC1=CC=C(C=C1)C#N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |